Pentylmagnesium chloride
Overview
Description
Pentylmagnesium chloride is an organometallic compound with the molecular formula C5H11ClMg . It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity and versatility in various chemical reactions .
Scientific Research Applications
Pentylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or reagent in various chemical transformations
Safety and Hazards
Mechanism of Action
Target of Action
Pentylmagnesium chloride, a Grignard reagent, primarily targets carbonyl compounds . The carbon atom in the this compound molecule acts as a nucleophile, which is a species that donates an electron pair to an electrophile to form a chemical bond .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition . In this process, the carbon atom in the this compound molecule, being nucleophilic, attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-carbon bond, thereby expanding the carbon chain of the original molecule .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving carbonyl compounds . By forming new carbon-carbon bonds, this compound can lead to the synthesis of a wide range of organic compounds . This can have downstream effects on various biochemical pathways, potentially leading to the production of different biomolecules.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the expansion of carbon chains . This can lead to the synthesis of a variety of molecules, depending on the specific carbonyl compound that this compound reacts with .
Action Environment
The action of this compound is highly sensitive to the environment. It is known to react violently with water, releasing flammable gases . Therefore, it must be handled under inert gas and protected from moisture . The temperature and the presence of other reactive substances can also influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Pentylmagnesium chloride, like other Grignard reagents, is known for its strong nucleophilic character and its ability to form new carbon-carbon bonds. This makes it a valuable tool in many biochemical reactions, particularly in the synthesis of carbon-based molecules
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a nucleophile in the formation of carbon-carbon bonds This can lead to the synthesis of various organic compounds, including alcohols, aldehydes, and ketones
Metabolic Pathways
As a Grignard reagent, it is primarily used in the synthesis of carbon-based molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentylmagnesium chloride is synthesized through the reaction of pentyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:
C5H11Cl+Mg→C5H11MgCl
Industrial Production Methods: In industrial settings, the preparation of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Pentylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles to form larger organic molecules.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Esters: Reacts with esters to form tertiary alcohols after two equivalents of the Grignard reagent are added.
Epoxides: Opens epoxide rings to form alcohols.
Major Products:
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: Formed through coupling reactions with alkyl halides.
Comparison with Similar Compounds
- Butylmagnesium chloride
- Hexylmagnesium chloride
- Phenylmagnesium chloride
- Cyclopentylmagnesium chloride
Comparison: this compound is unique due to its specific chain length, which imparts different reactivity and selectivity compared to other Grignard reagents. For example, butylmagnesium chloride has a shorter chain, making it less sterically hindered, while hexylmagnesium chloride has a longer chain, which can affect its solubility and reactivity. Phenylmagnesium chloride, with an aromatic ring, exhibits different electronic properties, making it suitable for different types of reactions .
Properties
IUPAC Name |
magnesium;pentane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWWQYKSQVMLQU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6393-56-2 | |
Record name | Pentylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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